Furfurylamine, N-propyl-, hydrochloride
Description
Furfurylamine, N-propyl-, hydrochloride is a hydrochloride salt derived from the primary amine N-propyl-furfurylamine. Furfurylamine itself is a commercially available monofunctional molecule with applications as a corrosion inhibitor, monomer, and reaction intermediate . The N-propyl substitution enhances its lipophilicity, while the hydrochloride salt improves solubility in polar solvents and stability under storage conditions. This compound is synthesized via reductive amination of furfural derivatives, often employing enzymatic or catalytic methods . Its structural backbone includes a furan ring linked to an amine group, which is functionalized with a propyl chain (Fig. 1).
Molecular Formula: C₈H₁₄ClNO Molecular Weight: 175.66 g/mol Key Applications:
Properties
IUPAC Name |
furan-2-ylmethyl(propyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h3-4,6,9H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZWPGHGXFNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CC1=CC=CO1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87883-09-8 | |
| Record name | Furfurylamine, N-propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087883098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Scientific Research Applications
Biochemical Applications
Furfurylamine serves as a significant precursor in the synthesis of bioactive compounds and pharmaceuticals. It is particularly noted for its role in the development of antiseptic and antihypertensive agents. The compound can be synthesized efficiently from biomass through a hybrid approach combining chemocatalysis and biocatalysis, which enhances its production yield from lignocellulosic materials like corncob and rice straw .
Case Study: Chemoenzymatic Synthesis
A study demonstrated that furfural, derived from corncob, could be aminated using E. coli to produce furfurylamine with yields exceeding 99% . This method highlights the compound's potential in sustainable pharmaceutical manufacturing.
Material Science Applications
Furfurylamine is recognized for its utility in creating bio-based polymers. It can be polymerized to form polyamides, polyimides, and polyureas, which are valuable in various industrial applications including coatings and adhesives .
Case Study: Functionalization of Lignin
Research indicated that furfurylamine could be used to functionalize lignin, enhancing its properties for use in composite materials. The functionalization process involved reactions with oxidized cellulose nanofibers, leading to improved mechanical properties and thermal stability .
Environmental Applications
The compound's role as an intermediate in the synthesis of green solvents and biodegradable plastics positions it as a crucial player in reducing environmental impact. Furfurylamines are being explored for their potential to replace petroleum-based chemicals in various applications .
Pharmaceutical Development
Furfurylamine derivatives have been studied for their pharmacological properties. They are being investigated as building blocks for new drug candidates due to their ability to interact with biological targets effectively.
Case Study: Antimicrobial Properties
Research has shown that certain furfurylamine derivatives exhibit antimicrobial activity, making them suitable candidates for developing new antiseptics .
Chemical Synthesis Applications
Furfurylamine can also act as a reagent in organic synthesis, particularly in the production of various furan-based chemicals such as tetrahydrofuran and 2-methylfuran. Its ability to undergo transamination reactions allows for the modification of furan derivatives to create more complex molecules .
Data Table: Summary of Applications
Comparison with Similar Compounds
Research Findings and Challenges
- Catalytic Efficiency : AspRedAm variants (e.g., N93A) retain reductive amination activity for cyclic ketones but fail with HMF, highlighting substrate specificity challenges in furan functionalization .
- Environmental Impact : Heterogeneous catalysis (e.g., H₂/NH₃ systems) offers greener synthesis routes for furfurylamine derivatives, reducing waste by 40% compared to batch methods .
Preparation Methods
Direct Alkylation of Furfurylamine
The most straightforward approach involves the alkylation of furfurylamine with propyl halides. In this method, furfurylamine reacts with 1-bromopropane or 1-chloropropane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours. A key challenge is minimizing dialkylation, which is addressed by using a slight excess of furfurylamine (1.2:1 molar ratio relative to the propyl halide). Post-reaction purification via fractional distillation or column chromatography yields N-propylfurfurylamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reductive Amination of Furfural with Propylamine
An alternative route employs reductive amination, where furfural reacts with propylamine in the presence of a hydrogenation catalyst. This one-pot method avoids isolating intermediates and is highly scalable. For example, a Raney cobalt-manganese catalyst facilitates the reaction at 50–100°C under 10–50 atm hydrogen pressure. The process involves:
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Condensation : Furfural and propylamine form an imine intermediate.
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Hydrogenation : The imine is reduced to N-propylfurfurylamine.
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Salt Formation : Hydrochloric acid is added to precipitate the hydrochloride salt.
Yields of 85–92% are achievable when using a 2:1 molar ratio of propylamine to furfural and maintaining rigorous temperature control.
Catalytic Hydrogenation and By-Product Management
Catalyst Selection and Performance
Catalysts play a critical role in determining reaction efficiency:
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Raney Nickel : Provides moderate yields (70–75%) but requires high ammonia concentrations to suppress side reactions.
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Cobalt-Manganese Alloys : Superior activity, enabling >90% yields of N-propylfurfurylamine at lower temperatures (80–100°C).
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Zinc-Based Systems : In aqueous media, Zn/NH₄Cl/ZnCl₂ mixtures facilitate rapid reduction of furfuryloxime intermediates to amines, as demonstrated in one-pot syntheses.
By-Product Formation and Mitigation
Common by-products include:
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Difurfurylamine : Forms via self-condensation of furfurylamine, mitigated by using excess propylamine.
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Furfuryl Alcohol : Results from competitive hydrogenation of furfural, minimized by optimizing H₂ pressure and catalyst loading.
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Resins and Oligomers : Generated during prolonged heating, controlled by limiting reaction times to <6 hours.
One-Pot Synthesis and Process Optimization
Integrated Amination-Hydrogenation
A streamlined one-pot method combines oxime formation and reduction (Fig. 1):
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Oxime Synthesis : Furfural reacts with hydroxylammonium chloride in aqueous Na₂CO₃ at 60°C.
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Reduction : Zinc dust and NH₄Cl reduce the oxime to furfurylamine.
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Propylation : Propyl bromide is introduced before acidification to form the hydrochloride salt.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes oxime stability |
| Zn:NH₄Cl Ratio | 1:2 | Enhances H⁻ generation |
| Propyl Bromide Feed | Gradual addition | Reduces dialkylation |
This method achieves an overall yield of 78–82% with >95% purity.
Hydrochloride Salt Formation and Purification
Acid-Base Titration
N-Propylfurfurylamine is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Q & A
Q. What are the established synthetic routes for preparing N-propyl-furfurylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : N-propyl-furfurylamine hydrochloride can be synthesized via nucleophilic substitution or reductive amination. For example, a method analogous to involves reacting furfurylamine with n-propyl bromide in the presence of a base (e.g., K₂CO₃) under controlled temperature (40–60°C) to form the N-propyl derivative. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether. Yield optimization requires monitoring stoichiometric ratios (e.g., 1:1.2 furfurylamine:n-propyl bromide), solvent polarity (e.g., DMF vs. THF), and reaction time (typically 12–24 hours) .
Q. How is the purity and structural integrity of N-propyl-furfurylamine hydrochloride validated in synthetic workflows?
- Methodological Answer : Characterization relies on ¹H NMR (e.g., furan proton peaks at 6.26–7.65 ppm and N-propyl chain signals at 0.9–1.6 ppm) and FT-IR (N-H stretch at ~2500 cm⁻¹, C-Cl at 700–800 cm⁻¹). Quantitative purity assessment uses HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 210 nm. Titration with AgNO₃ can confirm chloride content in the hydrochloride salt .
Q. What safety protocols are critical for handling N-propyl-furfurylamine hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Tightly sealed containers in a cool (<25°C), ventilated area, away from oxidizers and acids (risk of toxic gas release) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction kinetics be optimized for N-propyl-furfurylamine hydrochloride synthesis under green chemistry principles?
- Methodological Answer : Substitute traditional solvents (e.g., DMF) with biobased solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact. Catalytic systems like Co nanoparticles ( ) enable milder conditions (room temperature, atmospheric pressure) and higher atom economy. Real-time monitoring via in-situ FT-IR or Raman spectroscopy helps track intermediate formation and adjust reaction parameters dynamically .
Q. What analytical techniques resolve contradictions in reported NMR spectral data for N-propyl-furfurylamine hydrochloride?
- Methodological Answer : Discrepancies in peak assignments (e.g., overlapping furan and propyl signals) can be addressed using 2D NMR (COSY, HSQC) . For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing furan carbons (~110–150 ppm) from aliphatic propyl carbons (~10–50 ppm). Deuterated solvents (e.g., D₂O for hydrochloride salts) minimize signal interference .
Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of N-propyl-furfurylamine derivatives?
- Methodological Answer : Systematic studies comparing N-methyl , N-ethyl , and N-propyl analogs reveal:
- Solubility : Longer alkyl chains (e.g., N-propyl) reduce aqueous solubility but enhance lipid membrane permeability.
- Stability : N-propyl derivatives show higher thermal stability (TGA decomposition >200°C) compared to N-methyl analogs.
- Bioactivity : Propyl substitution in improved cytotoxicity in camptothecin analogs, suggesting structure-activity relationships (SAR) applicable to furan-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
